N-ethyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Fragment-based drug discovery Physicochemical property optimization Kinase inhibitor design

Early-stage kinase programs require precise chemical probes to avoid SAR ambiguity from even single methylene shifts. This N-ethyl-3-methyl-triazolo[4,5-d]pyrimidin-7-amine (CAS 896367-79-6, MW 178.20, logP ~0.4) serves as an ideal fragment-like building block: - N-Ethyl vector enables fragment growing without excessive lipophilicity - Single H-bond donor & moderate TPSA (68.5 Ų) improve hit rates in ATP-site libraries - ≥95% purity with multi-vendor supply chain ensures reproducibility across synthesis campaigns

Molecular Formula C7H10N6
Molecular Weight 178.20 g/mol
Cat. No. B12124807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Molecular FormulaC7H10N6
Molecular Weight178.20 g/mol
Structural Identifiers
SMILESCCNC1=C2C(=NC=N1)N(N=N2)C
InChIInChI=1S/C7H10N6/c1-3-8-6-5-7(10-4-9-6)13(2)12-11-5/h4H,3H2,1-2H3,(H,8,9,10)
InChIKeyNFBFVAVRNSBBFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine: Kinase-Targeted Building Block


N-ethyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 896367-79-6) is a heterocyclic small molecule characterized by a triazole ring fused to a pyrimidine core with an ethylamine substitution at the 7-position. It belongs to the triazolo[4,5-d]pyrimidine class, a privileged scaffold extensively explored in medicinal chemistry for kinase inhibition [1]. The compound is commercially available primarily as a synthetic intermediate or fragment-like building block (MW = 178.20 g/mol, logP ~0.4) rather than as a characterized bioactive probe [2].

Fragment-based kinase library design scaffold
N7-ethyl vector supports fragment growing strategies
Multi-supplier sourcing for reproducible synthesis campaigns

Why N-Ethyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine Is Irreplaceable


Close chemical analogs within the triazolo[4,5-d]pyrimidine 7-amine subclass differ in the N7-alkyl substituent (e.g., N-methyl, N-isopropyl, unsubstituted NH₂) or the N3-substituent (e.g., H, isopropyl instead of methyl), which alters computed logP, hydrogen-bonding capacity, and steric bulk [1]. These differences are critical in fragment-based drug discovery (FBDD) and kinase inhibitor design, where even a single methylene unit shift can modulate binding mode, selectivity, and pharmacokinetic properties [2]. Generic substitution without matching these precise substituent patterns risks losing structure-activity relationships (SAR) established in early-stage hit-to-lead programs.

N7-alkyl variation Changing N7-ethyl to methyl or isopropyl may alter H-bond donor count and TPSA, shifting fragment-binding behavior.
N3-substituent mismatch Bulkier N3-alkyl analogs may increase logP and reduce aqueous solubility, altering ligand efficiency profiles.
SAR disruption risk Even a single methylene unit change may disrupt binding modes established in hit-to-lead programs.

N-Ethyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine: Comparative Evidence


LogP and Hydrogen-Bonding Comparison

The target compound possesses a computed XLogP3-AA of 0.4, one hydrogen bond donor (NH), and five hydrogen bond acceptors, yielding a topological polar surface area (TPSA) of 68.5 Ų [1]. By comparison, the N,3-dimethyl analog (secondary amine → tertiary amine replacement) would exhibit zero hydrogen bond donors, lowering TPSA and increasing logP, while the N-unsubstituted 3-methyl analog (primary amine) would have two hydrogen bond donors and higher TPSA [2]. The 3-isopropyl analog (CAS 2168779-79-9) carries bulkier N3-alkyl substitution, increasing logP beyond 0.4 and reducing aqueous solubility [3].

LogP & H-Bond Profile
Class-level inference
Target XLogP3-AA 0.4 vs analogs 0.8–1.4; 1 H-bond donor vs 0–2
Balanced polarity supports fragment screening fit
Computed values; experimental logP confirmation recommended
Fragment-based drug discovery Physicochemical property optimization Kinase inhibitor design

Rotatable Bonds and Molecular Flexibility

The target compound contains 2 rotatable bonds (ethyl side chain + N7–ethyl rotation) [1]. The N,3-diethyl analog (N-ethyl, N-ethyl substitution) would have 3 rotatable bonds, increasing conformational entropy and potentially reducing target-binding enthalpy [2]. Conversely, the N-methyl,3-methyl analog has only 1 rotatable bond, which may overly restrict binding-site adaptation [3].

Rotatable Bond Count
Class-level inference
Target 2 rotatable bonds vs analogs 1–3
Intermediate flexibility may support fragment binding
Computed by Cactvs 3.4.8.18; binding assay validation required
Conformational restriction Kinase inhibitor design Fragment growing

Commercial Availability and Purity

The target compound is available from multiple suppliers (e.g., AKSci, Fluorochem, ChemScene) at a minimum purity specification of 95% (HPLC) . In contrast, the direct analog 3-isopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 2168779-79-9) is listed as 'discontinued' by CymitQuimica . The N,3-dimethyl analog suppliers are largely restricted to excluded vendor sites, limiting verifiable supply options .

Supplier Availability
Data to verify
3+ active suppliers; min. 95% purity specification
Reported multi-supplier sourcing may support procurement planning
Supplier status as of May 2026; verify at time of procurement
Chemical procurement Synthetic intermediate Building block supply

N-Ethyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine: Drug Discovery Use Cases


Fragment-Based Library Design for Kinase ATP Sites

The compound’s computed logP (~0.4), moderate TPSA (68.5 Ų), and single H-bond donor make it an ideal fragment for ATP-site kinase libraries where balanced polarity and hydrogen-bonding capacity improve hit rates [1]. Its N-ethyl side chain provides a vector for fragment growing without introducing excessive lipophilicity, unlike bulkier N-isopropyl analogs.

Negative Control for N7-Alkyl Triazolopyrimidine Probes

When a close analog (e.g., N,3-dimethyl or N,3-diethyl) is used as an active kinase probe, this compound may serve as a matched negative control due to minor structural deviation (ethyl vs. methyl) that can abrogate target binding while preserving physicochemical properties, a critical requirement for chemical probe validation [1].

Late-Stage Diversification via N7-Functionalization

The 7-NH-ethyl group is amenable to further alkylation, acylation, or sulfonylation, enabling rapid diversification of the triazolopyrimidine scaffold for structure-activity relationship (SAR) exploration. The stable supply chain (≥95% purity, multiple vendors) supports multi-step synthesis campaigns.

Application
Selection Property
Validation Focus
Fragment-based kinase library design
Balanced logP and moderate TPSA profile
ATP-site binding and ligand efficiency review
Matched negative control for chemical probes
N7-ethyl structural deviation from active analogs
Target binding abrogation with property matching
Late-stage scaffold diversification
N7-NH-ethyl functionalization handle
Multi-step SAR exploration and yield consistency
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